molecular formula C22H24F2N4O B3566435 N~3~-CYCLOHEXYL-7-(DIFLUOROMETHYL)-N~3~-METHYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

N~3~-CYCLOHEXYL-7-(DIFLUOROMETHYL)-N~3~-METHYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B3566435
M. Wt: 398.4 g/mol
InChI Key: FJCFBIUKSOIAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-CYCLOHEXYL-7-(DIFLUOROMETHYL)-N~3~-METHYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

The synthesis of N3-CYCLOHEXYL-7-(DIFLUOROMETHYL)-N~3~-METHYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

N~3~-CYCLOHEXYL-7-(DIFLUOROMETHYL)-N~3~-METHYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N3-CYCLOHEXYL-7-(DIFLUOROMETHYL)-N~3~-METHYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

N~3~-CYCLOHEXYL-7-(DIFLUOROMETHYL)-N~3~-METHYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    N-cyclohexyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: Similar in structure but may have different substituents affecting its biological activity.

    3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine: Known for its potent inhibitory activity against certain kinases.

These comparisons highlight the uniqueness of N3-CYCLOHEXYL-7-(DIFLUOROMETHYL)-N~3~-METHYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O/c1-14-8-10-15(11-9-14)18-12-19(20(23)24)28-21(26-18)17(13-25-28)22(29)27(2)16-6-4-3-5-7-16/h8-13,16,20H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCFBIUKSOIAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-CYCLOHEXYL-7-(DIFLUOROMETHYL)-N~3~-METHYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-CYCLOHEXYL-7-(DIFLUOROMETHYL)-N~3~-METHYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-CYCLOHEXYL-7-(DIFLUOROMETHYL)-N~3~-METHYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-CYCLOHEXYL-7-(DIFLUOROMETHYL)-N~3~-METHYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-CYCLOHEXYL-7-(DIFLUOROMETHYL)-N~3~-METHYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-CYCLOHEXYL-7-(DIFLUOROMETHYL)-N~3~-METHYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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